Ethyl acetoacetate, copper derivative
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Overview
Description
Ethyl acetoacetate, copper derivative, is a compound that combines ethyl acetoacetate with copper. Ethyl acetoacetate is an ethyl ester of acetoacetic acid, widely used as a chemical intermediate in the production of various compounds . The copper derivative of ethyl acetoacetate is often used in coordination chemistry and catalysis due to the unique properties imparted by the copper ion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate is typically synthesized through the Claisen condensation of ethyl acetate. This reaction involves the condensation of two moles of ethyl acetate to form one mole each of ethyl acetoacetate and ethanol . The copper derivative can be prepared by reacting ethyl acetoacetate with copper salts under controlled conditions .
Industrial Production Methods
On an industrial scale, ethyl acetoacetate is produced by treating diketene with ethanol . The copper derivative is usually synthesized in a laboratory setting due to the specific conditions required for its formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl acetoacetate undergoes various chemical reactions, including:
Keto-enol tautomerism: Involves the interconversion between keto and enol forms.
Nucleophilic substitution: The carbanion formed from ethyl acetoacetate can undergo nucleophilic substitution reactions.
Reduction: Ethyl acetoacetate can be reduced to ethyl 3-hydroxybutyrate.
Transesterification: Ethyl acetoacetate can transesterify to form other esters.
Common Reagents and Conditions
Sodium hydride (NaH): Used for deprotonation to form the carbanion.
Lithium diisopropylamide (LDA): Used for enolate formation.
Copper salts: Used to form the copper derivative.
Major Products Formed
Ethyl 3-hydroxybutyrate: Formed through reduction.
Benzyl acetoacetate: Formed through transesterification.
Scientific Research Applications
Ethyl acetoacetate, copper derivative, has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl acetoacetate, copper derivative, involves the coordination of the copper ion with the carbonyl and enolate groups of ethyl acetoacetate. This coordination enhances the reactivity of the compound, making it an effective catalyst in various chemical reactions . The copper ion can also interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: Similar ester with a methyl group instead of an ethyl group.
Diethyl malonate: Another ester used in similar synthetic applications.
Acetylacetone: A diketone with similar reactivity.
Uniqueness
Ethyl acetoacetate, copper derivative, is unique due to the presence of the copper ion, which imparts distinct catalytic properties and potential biological activities not found in similar compounds .
Properties
Molecular Formula |
C12H20CuO6 |
---|---|
Molecular Weight |
323.83 g/mol |
IUPAC Name |
copper;(E)-4-ethoxy-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,8H,3H2,1-2H3;/b2*6-4+; |
InChI Key |
FFOOXFFBSKIWIC-NVWHPRHESA-N |
Isomeric SMILES |
CCO/C(=C/C(=O)C)/O.CCO/C(=C/C(=O)C)/O.[Cu] |
Canonical SMILES |
CCOC(=CC(=O)C)O.CCOC(=CC(=O)C)O.[Cu] |
Origin of Product |
United States |
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